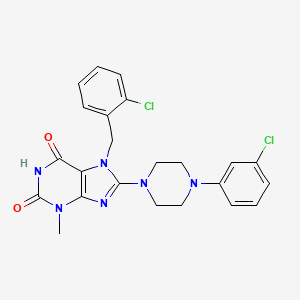

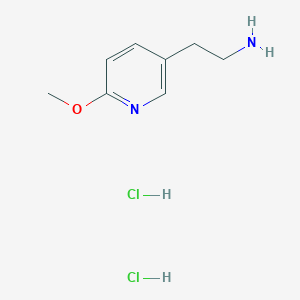

![molecular formula C18H17N3OS2 B2930013 Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797876-64-2](/img/structure/B2930013.png)

Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazole is a core structure in many organic compounds and has been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .

Synthesis Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The structure of newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied . The rapid reaction (5 min) affords the air-, thermo-, and photostable product in 97% yield as a yellow precipitate that can be isolated by filtration .Physical And Chemical Properties Analysis

The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Wissenschaftliche Forschungsanwendungen

Photovoltaic Devices

Benzo[c][1,2,5]thiadiazole derivatives are known for their role in photovoltaic applications due to their donor-acceptor-donor (D-A-D) structures. They are particularly useful in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The electron-rich thiadiazole core serves as an effective electron acceptor, which is crucial for the conversion of solar energy into electricity.

Organic Electronics

The compound’s ability to act as an electron acceptor makes it valuable in the field of organic electronics. It can be used in the development of donor−acceptor oligomeric semiconductors , which are essential for creating more efficient and flexible electronic devices.

Fluorescent Sensors

Due to its fluorescent properties, this compound can be utilized as a fluorophore in the design of sensors . These sensors can detect changes in the environment by emitting light under certain conditions, making them useful for biological and chemical sensing applications.

Organophotocatalysis

The benzo[c][1,2,5]thiadiazole moiety has potential applications as a visible-light organophotocatalyst . This application is significant in synthetic chemistry, where light can be used to catalyze chemical reactions, offering a more sustainable and energy-efficient approach.

Drug Discovery

Thiadiazole derivatives are often included in molecular docking studies to predict binding energies and interactions with biological targets. This makes them significant in the process of drug discovery and design , where they can be used to develop new pharmaceuticals.

Ternary Photovoltaic Systems

This compound can also be used as a secondary electron acceptor in ternary photovoltaic systems . These systems aim to enhance the performance of solar cells by incorporating a third component that improves light absorption and charge separation.

Wirkmechanismus

Mode of Action

Compounds with similar structures have been researched for use in photovoltaics or as fluorescent sensors . They are known to exhibit intramolecular charge transfer during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

Similar compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Result of Action

Similar compounds have been known to behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .

Action Environment

Similar compounds have been known to exhibit great fluorescence quenching ability, which can be attributed to both energy and electron transfer processes as well as electrostatic interactions .

Safety and Hazards

Zukünftige Richtungen

The design and preparation of a highly sensitive and selective luminescent probe to detect PAAs among various amines are important but challenging . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet, but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c22-18(14-6-7-15-16(12-14)20-24-19-15)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIZMWMLZHUTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)

![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)

![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)